molecular formula C14H14ClNO B2627882 1-(4-chlorophenyl)-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde CAS No. 1087611-37-7

1-(4-chlorophenyl)-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde

Cat. No.: B2627882
CAS No.: 1087611-37-7
M. Wt: 247.72
InChI Key: WEKPKHKLXOSQLQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield of the product .


Molecular Structure Analysis

This involves using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure .


Chemical Reactions Analysis

This involves studying the compound’s reactivity, including the types of reactions it undergoes and the conditions under which these reactions occur .


Physical And Chemical Properties Analysis

This involves measuring properties such as the compound’s melting point, boiling point, solubility, and stability .

Scientific Research Applications

Synthesis Techniques

  • A study by Surmont et al. (2009) outlines the efficient preparation of 5-alkoxymethyl-2-aryl-3-fluoro-1H-pyrroles and 2-aryl-3-fluoro-1H-pyrrole-5-carbaldehydes, demonstrating a new route to synthesize fluorinated pyrroles, which could be applicable to the synthesis of 1-(4-chlorophenyl)-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde (Surmont et al., 2009).
  • Saeidian et al. (2013) describe a one-pot synthesis method involving aromatic aldehydes, β-keto esters, and nitromethane, which could be relevant for synthesizing compounds similar to this compound (Saeidian et al., 2013).

Characterization and Analysis

  • Khalifa et al. (2017) conducted studies on novel compounds, including derivatives of pyrazole, which share structural similarities with the compound , thereby providing insights into characterization techniques (Khalifa et al., 2017).
  • The work by Viveka et al. (2015) on the synthesis of new compounds from 3-(3,4-dihalophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde offers a perspective on the synthesis and analysis of structurally similar compounds (Viveka et al., 2015).

Safety and Hazards

This involves assessing the compound’s toxicity, its potential health effects, and the precautions that should be taken when handling it .

Future Directions

This involves discussing potential future research directions, such as new synthetic methods, potential applications, and areas where further study is needed .

Properties

IUPAC Name

1-(4-chlorophenyl)-2,4,5-trimethylpyrrole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO/c1-9-10(2)16(11(3)14(9)8-17)13-6-4-12(15)5-7-13/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEKPKHKLXOSQLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C(=C1C=O)C)C2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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